molecular formula C18H36CaO2 B1668227 Calcium stearate CAS No. 1592-23-0

Calcium stearate

Cat. No.: B1668227
CAS No.: 1592-23-0
M. Wt: 324.6 g/mol
InChI Key: HTPHKKKMEABKJE-UHFFFAOYSA-N
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Description

Calcium stearate is a carboxylate salt of calcium, classified as a calcium soap. It is a white, waxy powder with the chemical formula ( \text{Ca(C}{18}\text{H}{35}\text{O}_2)_2 ). This compound is widely used in various industries due to its lubricating, stabilizing, and anti-caking properties .

Mechanism of Action

Target of Action

Calcium stearate, a carboxylate salt of calcium, is classified as a calcium soap . It primarily targets various industrial and food applications due to its unique properties. It is a component of some lubricants, surfactants, and many foodstuffs . It is also used in the production of concrete, paper, and plastics .

Mode of Action

This compound interacts with its targets by providing lubrication, acting as a flow agent, surface conditioner, acid scavenger, or neutralizer . In plastics, it can act as an acid scavenger or neutralizer at concentrations up to 1000ppm, a lubricant, and a release agent . It may be used in plastic colorant concentrates to improve pigment wetting . In rigid PVC, it can accelerate fusion, improve flow, and reduce die swell .

Biochemical Pathways

While this compound doesn’t directly participate in biochemical pathways, it is produced by heating stearic acid and calcium oxide . This reaction results in the formation of this compound and water . It’s also the main component of soap scum, a white solid that forms when soap is mixed with hard water .

Pharmacokinetics

It’s worth noting that this compound is insoluble in water, which influences its behavior in various applications .

Result of Action

The result of this compound’s action depends on its application. For instance, in paper production, it provides good gloss, prevents dusting and fold cracking . In the concrete industry, it’s used for efflorescence control of cementitious products and for waterproofing . In the food industry, it’s used as a flow agent and surface conditioner .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility can be affected by the presence of other substances and temperature . It’s also worth noting that this compound is a waxy material with low solubility in water, unlike traditional sodium and potassium soaps . It’s easy and cheap to produce, and exhibits low toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium stearate can be synthesized through several methods:

    Direct Saponification: This involves the reaction of stearic acid with calcium hydroxide or calcium oxide. The reaction is typically carried out under controlled temperature and pressure conditions to form this compound and water: [ 2 \text{C}{35}\text{COOH} + \text{CaO} \rightarrow (\text{C}{35}\text{COO})_2\text{Ca} + \text{H}_2\text{O} ]

    Double Decomposition: This method involves reacting sodium stearate with a soluble calcium salt like calcium chloride, resulting in the formation of this compound and sodium chloride: [ \text{CaCl}{17}\text{H}{17}\text{H}_{35}\text{COO})_2\text{Ca} + 2\text{NaCl} ]

Industrial Production Methods: The industrial production of this compound typically involves the direct saponification method due to its efficiency and cost-effectiveness. The process includes:

    Pre-treatment of Raw Materials: Purification of stearic acid and processing of calcium oxide to a fine powder.

    Mixing: Stearic acid and calcium oxide are mixed in a reactor.

    Reaction: The mixture reacts to form this compound and water.

    Filtration and Separation: The formed this compound is separated from the reaction mixture.

    Drying: The separated compound is dried to eliminate any remaining moisture.

    Grinding: The dried product is ground into a fine powder.

Chemical Reactions Analysis

Types of Reactions: Calcium stearate primarily undergoes the following types of reactions:

    Saponification: As described in the preparation methods.

    Thermal Decomposition: Upon heating, this compound decomposes into stearic acid and calcium salts.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form stearic acid and calcium hydroxide.

Common Reagents and Conditions:

    Reagents: Stearic acid, calcium oxide, calcium hydroxide, sodium stearate, calcium chloride.

    Conditions: Controlled temperature and pressure, typically in a reactor setup.

Major Products:

Scientific Research Applications

Calcium stearate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Calcium stearate is often compared with other metallic stearates, such as magnesium stearate and zinc stearate. These compounds share similar properties but differ in their specific applications and effectiveness:

    Magnesium Stearate: Commonly used in the pharmaceutical industry as a lubricant in tablet manufacturing. It has similar lubricating properties but is more soluble in water compared to this compound.

    Zinc Stearate: Used as a release agent and lubricant in the rubber and plastics industries. It offers better thermal stability compared to this compound.

Uniqueness: this compound is unique due to its low solubility in water, making it particularly effective as a waterproofing agent and in applications where moisture resistance is crucial .

Properties

CAS No.

1592-23-0

Molecular Formula

C18H36CaO2

Molecular Weight

324.6 g/mol

IUPAC Name

calcium;octadecanoate

InChI

InChI=1S/C18H36O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

HTPHKKKMEABKJE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Ca]

Appearance

Solid powder

Color/Form

CRYSTALLINE POWDER
Granular, fatty powder
FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER

density

1.12
1.12 g/cm³

melting_point

Melting point equals 217 ° F
179 °C

66071-81-6
1592-23-0
8000-75-7

physical_description

Dry Powder
Pellets or Large Crystals, Liquid, Other Solid;  Dry Powder, Pellets or Large Crystals;  Dry Powder;  Dry Powder, Water or Solvent Wet Solid;  Liquid;  Other Solid;  Pellets or Large Crystals, Liquid;  Water or Solvent Wet Solid;  Pellets or Large Crystals
White to yellow powder or wax-like substance;  Stearates are salts of octadecanoic acid;  [ACGIH]
White powder;  [Sax]
WHITE POWDER.

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

0.004 G/100 CC H2O AT 15 °C;  INSOL IN ALCOHOL & ETHER
Slightly sol in hot vegetable and mineral oils;  quite sol in hot pyridine
Solubility in water, g/100ml at 15 °C: 0.004

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

aluminum monostearate
aluminum tristearate
ammonium stearate
calcium stearate
magnesium stearate
octadecanoic acid
sodium stearate
stearic acid
zinc stearate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

272 ml. of water, 10 g. of Gelvatol 1-90 polyvinylalcohol and 5 g. of Acrysol WS-32 acrylic polymer were heated until the binders dissolved. 50 g. of stearic acid was then added and melted to form a liquid layer floating on the aqueous solution. 23 ml. of ammonium hyroxide (28% solution), which was the stoichiometric amount to form ammonium stearate, was then added dropwise to the gently stirred liquid. An intractable gel is formed which was transferred to a vigorously-stirred Waring Blendor, and then 20 g. of calcium chloride dissolved in 20 ml. of water slowly added until the mixture became solid. 50 ml. of water was then added with stirring until a creamy paste formed. After drying on a substrate this material gave a pressure-sensitive film with excellent hiding power. The formation of ammonium stearate in situ is the preferred method of preparation because it allows a higher solids content to be obtained and yields smaller particles of calcium stearate. The density of the dry coating was 0.5 g./cc which is equivalent to about 50% void volume.
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Synthesis routes and methods II

Procedure details

317.5 Kg of calcium hydroxide was charged to a Littleford mixer, followed by addition of 11.3 Kg of water. 606.9 Kg of melted stearic acid was then added with high intensity mixing. Total batch time was 30 minutes with reaction time of approximately 15 to 20 minutes. The analysis of the product showed an ash content of 26.95 percent.
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317.5 kg
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606.9 kg
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11.3 kg
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Synthesis routes and methods III

Procedure details

73.7 g of stearic acid, 76.2 g PbO and 3.6 g calcium hydroxide were stirred at 40° to 45° C. and 1% of 50% acetic acid added. The temperature rose to approximately 70° C. The total stirring time was 35 minutes. A pale yellowish powder having a melting temperature of 58° to more than 250° C., a lead content of 46.1%, a calcium content of 1.2%, and an acid value of 3.1 was obtained.
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73.7 g
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PbO
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76.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium stearate
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Customer
Q & A

A: Calcium stearate, due to its polar groups, preferentially wets the metal surface of processing equipment even in the presence of PVC, acting as an excellent metal lubricant. [] This reduces friction between the PVC melt and the metal, improving processability. Non-polar lubricants like paraffin wax can further enhance this effect by making the lubricant layer more fluid. []

A: this compound neutralizes sulfur acids generated during the vulcanization process of ENR. [] These sulfur acids can catalyze the ring-opening of epoxide groups, leading to undesirable ether crosslinks and premature aging. By neutralizing these acids, this compound helps maintain the desired crosslink density and improves the long-term stability of ENR. []

A: * Molecular Formula: Ca(C₁₈H₃₅O₂)₂ * Molecular Weight: 607.008 g/mol* Spectroscopic data: A characteristic FTIR absorption peak for this compound is observed at 1561 cm⁻¹. This peak can be used for qualitative identification and even initial quantitative analysis. []

A: The effect of this compound on PVC fusion is complex and depends on temperature and the presence of other additives like paraffin wax. [] While increased levels of this compound enhance fusion in PVC compounds containing wax, the opposite occurs at lower temperatures in compounds without wax. At higher temperatures, this compound accelerates fusion even without wax. []

ANone: No catalytic properties or applications were identified for this compound in the provided research papers.

ANone: No information related to computational chemistry and modeling of this compound was found in the provided research papers.

A: Researchers have developed methods to create stable aqueous dispersions of this compound for applications like papermaking. [, , , ] These methods involve carefully controlling the particle size of this compound and using additives like emulsifiers, dispersing agents, and antifoaming agents. [, , , ] These formulations aim to prevent issues like color reversion, odor, and instability during storage and use.

ANone: The provided research focuses on the material properties and industrial applications of this compound. Therefore, information on PK/PD is not relevant in this context.

A: While not directly related to in vivo efficacy in a biological context, one study found that adding 1 kg/m³ of this compound to self-compacting concrete (SCC) with 10% fly ash significantly improved its mechanical and physical properties compared to SCC without those additives. [] This included higher compressive strength, lower water absorption, lower chloride ion infiltration, and less corrosion. []

ANone: This concept is not applicable to the context of the provided research.

ANone: This concept is not relevant to the applications of this compound discussed in the research papers.

ANone: This concept is not applicable to the research provided on this compound.

A: Several methods are employed for characterizing this compound:* Fourier Transform Infrared Spectrum (FTIR): Used for qualitative identification and initial quantitative analysis, particularly by analyzing the characteristic absorption peak at 1561 cm⁻¹. []* Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): Allows for indirect quantitative determination of this compound in materials like polypropylene by measuring the calcium content. []* Scanning Electron Microscope (SEM): Provides insights into the microstructure of materials containing this compound. [, ]

A: One study demonstrated the validation of an ICP-AES method for quantifying this compound in polypropylene. [] The method achieved a linear correlation coefficient of 0.998 for a calcium element calibration curve in the 5.0 mg/L to 70.0 mg/L concentration range. [] Verification experiments showed a standard-adding recovery of 91.0%-104% and a relative standard deviation of 0.47%-1.21%, confirming the method's accuracy and precision. []

ANone: This concept is not relevant to the applications of this compound discussed in the research papers.

ANone: This concept is not relevant to the research provided on this compound.

ANone: This concept is not relevant to the applications of this compound discussed in the research papers.

A: The research papers highlight the use of various instruments and techniques for characterizing this compound, including:* Moving Die Rheometer (MDR 2000): Used to study the cure characteristics of rubber compounds containing this compound. [, ]* U-CAN Electron Tensile Testing Machine: Employed to determine the tensile properties of rubber vulcanizates. []

A: The research mentions that this compound was first industrially produced in 1923. [] It highlights the long history of its use as a PVC stabilizer and its significance in producing non-toxic polymeric materials. []

ANone: The research demonstrates the cross-disciplinary nature of this compound applications, spanning material science, polymer chemistry, and engineering. It showcases its use in diverse areas, including:

  • Construction: Improving the properties of concrete and cement mortar. [, , , , , , ]
  • Rubber Industry: Enhancing the thermal stability and mechanical properties of epoxidized natural rubber. [, , ]
  • Plastics Industry: Acting as a lubricant and thermal stabilizer in PVC processing. [, , , ]
  • Papermaking: Used in the formulation of water-based dispersions as an auxiliary agent and coating lubricant. [, ]

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